![molecular formula C12H11N3O3 B14077496 (1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. This compound features a furan ring, a nitrophenyl group, and a hydrazone linkage. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine typically involves the condensation reaction between a furan-2-carbaldehyde derivative and a 2-nitrophenylhydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydrazone linkage may also interact with specific enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(4-nitrophenyl)hydrazine: Similar structure but with the nitro group in the para position.
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-chlorophenyl)hydrazine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of the furan ring, nitrophenyl group, and hydrazone linkage in (1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine contributes to its distinct chemical reactivity and potential biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11N3O3 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9(12-7-4-8-18-12)13-14-10-5-2-3-6-11(10)15(16)17/h2-8,14H,1H3/b13-9+ |
Clé InChI |
RQKMCGSNJIIZGV-UKTHLTGXSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CO2 |
SMILES canonique |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



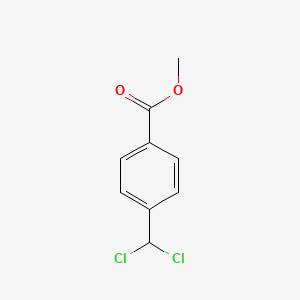
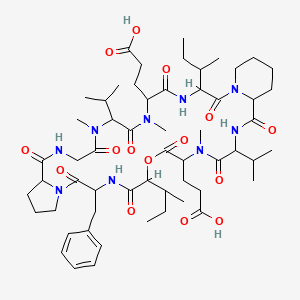
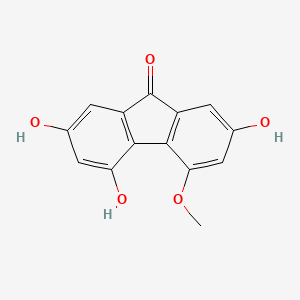

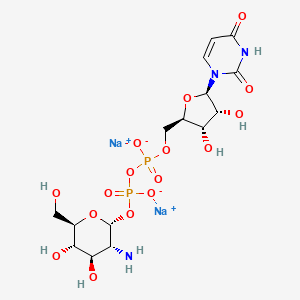
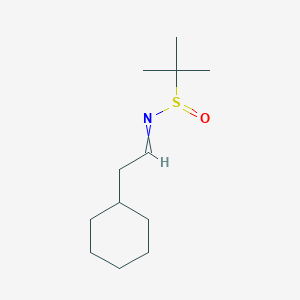
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)


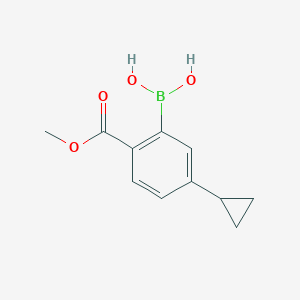
![2-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B14077477.png)
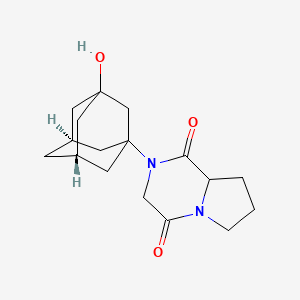
![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
